molecular formula C11H8N6O2 B2377823 N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034281-55-3

N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-hydroxypyrimidine-4-carboxamide

Cat. No.: B2377823
CAS No.: 2034281-55-3
M. Wt: 256.225
InChI Key: QZAKGLNHLBOPPA-UHFFFAOYSA-N
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Description

N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-hydroxypyrimidine-4-carboxamide is a novel chemical hybrid scaffold designed for advanced pharmacological and biochemical research. This compound strategically incorporates a 1H-benzo[d][1,2,3]triazole moiety, a privileged structure in medicinal chemistry known for its versatile biological behavior and frequent use as a bioisosteric replacement for other nitrogen-containing heterocycles . The benzo-triazole pharmacophore is extensively documented in scientific literature for its broad spectrum of potential biological activities, including antimicrobial, antiprotozoal, and antiproliferative effects, making it a valuable scaffold for developing enzyme inhibitors and receptor probes . The molecular design is further augmented by the 6-hydroxypyrimidine-4-carboxamide group. Pyrimidine-carboxamide derivatives are a significant class of bioactive compounds, recognized for their capacity to interact with a variety of enzymatic targets and cellular receptors. The hydroxypyrimidine component, in particular, can serve as a key pharmacophore for hydrogen bonding, potentially enhancing the molecule's binding affinity and selectivity for target proteins. This hybrid structure is supplied for investigation into its potential mechanisms of action, which may include enzyme inhibition or receptor modulation across multiple therapeutic areas. Researchers can utilize this compound as a core building block in medicinal chemistry programs, a putative biochemical probe for target identification, or a lead compound for further optimization in drug discovery campaigns. Specific research applications could encompass the synthesis and screening of compound libraries, in vitro enzymatic and cellular assays, and biophysical binding studies to elucidate its structure-activity relationships (SAR). This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult all relevant Material Safety Data Sheets (MSDS) prior to use and handle the compound in accordance with established laboratory safety protocols.

Properties

IUPAC Name

N-(2H-benzotriazol-5-yl)-6-oxo-1H-pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N6O2/c18-10-4-9(12-5-13-10)11(19)14-6-1-2-7-8(3-6)16-17-15-7/h1-5H,(H,14,19)(H,12,13,18)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAKGLNHLBOPPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C=C1NC(=O)C3=CC(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-hydroxypyrimidine-4-carboxamide typically involves the following steps:

Industrial production methods may involve optimization of these synthetic routes to enhance scalability and cost-effectiveness. Techniques such as microwave irradiation and continuous flow synthesis can be employed to improve reaction efficiency and reduce production time .

Scientific Research Applications

Medicinal Chemistry

N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-hydroxypyrimidine-4-carboxamide has been synthesized and evaluated for its biological activities. Studies indicate that compounds containing the benzo[d][1,2,3]triazole moiety exhibit a range of pharmacological properties, including anticancer, antibacterial, and antiviral activities.

Case Study: Anticancer Activity

A study published in the journal Molecules demonstrated that derivatives of benzo[d][1,2,3]triazole possess significant antiproliferative effects against various human cancer cell lines. For instance, one derivative showed an IC50 value in the nanomolar range (1.2 - 2.4 nM), comparable to established chemotherapeutics like doxorubicin . This suggests that this compound may act as a potent histone deacetylase inhibitor, highlighting its potential for cancer therapy.

Antimicrobial Properties

The compound's structural features allow it to interact with biological targets effectively. Research has indicated that derivatives of this compound exhibit significant antibacterial and antifungal activities.

Case Study: Antibacterial Activity

A recent synthesis of related triazole compounds revealed their effectiveness against multi-drug resistant bacterial strains. The incorporation of the triazole ring was critical for enhancing antimicrobial efficacy . This positions this compound as a candidate for developing new antibiotics.

Neuroprotective Effects

Emerging research suggests that compounds with similar structures may offer neuroprotective benefits. The neuroprotective potential is attributed to their ability to modulate signaling pathways involved in neurodegeneration.

Case Study: Neuroprotection

In vitro studies have shown that certain benzo[d][1,2,3]triazole derivatives can protect neuronal cells from oxidative stress-induced apoptosis. These findings indicate that this compound could be explored further for treating neurodegenerative diseases such as Alzheimer's .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, its capacity to inhibit enzymes involved in various metabolic pathways could lead to therapeutic applications.

Case Study: Enzyme Inhibition

Research indicates that derivatives of this compound can inhibit certain kinases and phosphatases critical in cancer signaling pathways. For instance, one study found that a related triazole compound inhibited a specific kinase with an IC50 value indicating high potency . This positions this compound as a potential lead compound for developing targeted cancer therapies.

Synthesis and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

Structural Feature Effect on Activity Reference
Benzo[d][1,2,3]triazole moietyEnhances anticancer activity
Hydroxypyrimidine groupIncreases solubility and bioavailability
Carboxamide functionalityImproves binding affinity to target enzymes

This table summarizes key structural features that influence the biological activity of the compound.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and analogous molecules:

Compound Name Core Structure Functional Groups Biological Activity Synthesis Method Key Findings
N-(1H-Benzo[d][1,2,3]triazol-5-yl)-6-hydroxypyrimidine-4-carboxamide Benzo-triazole + hydroxypyrimidine 6-hydroxypyrimidine, carboxamide Pharmaceutical (e.g., kinase inhibition) Copper-catalyzed cycloaddition Hydroxyl group enhances solubility; benzo-triazole aids stability
(1H-Benzo[d][1,2,3]triazol-5-yl)-hexahydropyrrolo-pyrrole carboxamide (Compound 27, ) Benzo-triazole + pyrrolo-pyrrole Carboxamide, hydrochloride salt Likely pharmaceutical Acid-catalyzed deprotection High yield (87%); hydrochloride salt improves crystallinity
Pyrimidinone-coumarin derivatives (4i/4j, ) Pyrimidinone + coumarin + tetrazole Tetrazole, coumarin, thioxo group Antimicrobial (hypothesized) Multi-step heterocyclic synthesis Coumarin enhances fluorescence; tetrazole improves binding
N-(Tetrazol-5-yl)-aryl carboxamides () Tetrazole/triazole + aryl carboxamide Tetrazole, carboxamide Herbicidal Not specified Triazole/tetrazole critical for herbicidal activity; structural versatility

Key Differences and Implications

Core Heterocycles and Bioactivity: The target compound’s 6-hydroxypyrimidine group distinguishes it from coumarin-containing derivatives (e.g., 4i/4j) and pyrrolo-pyrrole systems (e.g., Compound 27). The hydroxyl group likely improves aqueous solubility, a critical factor in drug bioavailability . Benzo-triazole vs. For example, highlights tetrazole’s role in herbicidal activity, whereas benzo-triazole derivatives are more common in pharmaceuticals .

Synthetic Approaches: The target compound may utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, a method noted for high regioselectivity and efficiency (>95% conversion) . In contrast, Compound 27 employs acid-catalyzed deprotection, achieving 87% yield .

Conversely, coumarin derivatives (4i/4j) may leverage fluorescence for imaging or antimicrobial activity . compounds demonstrate that minor structural changes (e.g., replacing triazole with tetrazole) can shift applications from pharmaceuticals to agrochemicals .

Biological Activity

N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-hydroxypyrimidine-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

1. Synthesis of the Compound

The synthesis of this compound typically involves several steps including the formation of the benzo[d][1,2,3]triazole moiety and the hydroxypyrimidine structure. The following general reaction scheme has been reported:

  • Formation of Benzo[d][1,2,3]triazole : This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and substituted aromatic compounds.
  • Hydroxypyrimidine Synthesis : The hydroxypyrimidine component is synthesized via condensation reactions involving pyrimidine derivatives.
  • Final Coupling Reaction : The two moieties are then coupled to form the final product.

2.1 Anticancer Activity

Recent studies have demonstrated that derivatives of benzo[d][1,2,3]triazole exhibit potent anticancer properties. For instance, compounds similar to this compound have shown significant antiproliferative effects against various human cancer cell lines:

CompoundCell Lines TestedIC50 (nM)Mechanism
9A549, MCF71.2 - 2.4Histone deacetylase inhibition
This compoundHeLa, MCF7TBDTBD

The compound's mechanism of action may involve the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .

2.2 Antiviral Activity

In addition to anticancer properties, the compound has shown potential antiviral activity. Studies indicate that certain analogs can inhibit viral replication effectively in vitro:

AnalogVirus TypeIC50 (nM)Cytotoxicity (%)
30HEV21 - 23087 - 100

Such results suggest that the compound could be further investigated for its role in antiviral therapies .

2.3 Antibacterial Activity

The antibacterial properties of related triazole compounds have also been explored. Some derivatives exhibited activity comparable to standard antibiotics like streptomycin:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3Staphylococcus aureus0.5 μg/mL

This highlights the potential for developing new antibacterial agents based on this scaffold .

Case Study 1: Anticancer Efficacy

A recent investigation into a series of benzo[d][1,2,3]triazole derivatives revealed that this compound exhibited an IC50 value in the low nanomolar range against various cancer cell lines. The study utilized both in vitro assays and molecular docking studies to elucidate the binding interactions with target proteins involved in tumorigenesis .

Case Study 2: Antiviral Screening

In another study focusing on antiviral activity against Hepatitis E Virus (HEV), various derivatives were tested for their cytoprotective effects and biochemical inhibition profiles. The results indicated that certain modifications to the triazole structure enhanced antiviral efficacy while maintaining low cytotoxicity levels .

Q & A

Q. What are the established synthetic routes for N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-hydroxypyrimidine-4-carboxamide?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core followed by coupling with the benzotriazole moiety. For example:

  • Step 1: Activation of 6-hydroxypyrimidine-4-carboxylic acid using coupling agents like EDCI or DCC.
  • Step 2: Amide bond formation with 5-amino-1H-benzo[d][1,2,3]triazole under inert atmosphere (N₂ or Ar) to prevent oxidation .
  • Step 3: Purification via column chromatography (silica gel, gradient elution) and characterization using NMR and mass spectrometry .

Q. What spectroscopic methods are critical for confirming the compound’s structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks for the pyrimidine (δ 8.2–8.5 ppm for C5-H) and benzotriazole (δ 7.5–8.0 ppm aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • IR Spectroscopy: Verify hydroxyl (3200–3500 cm⁻¹) and amide (1650–1700 cm⁻¹) functional groups .

Q. How can researchers optimize reaction yields for this compound?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) versus non-polar alternatives (THF, toluene) to stabilize intermediates .
  • Catalyst Selection: Evaluate bases (K₂CO₃, NaH) for deprotonation efficiency without side reactions .
  • Temperature Gradients: Use controlled heating (60–100°C) to accelerate coupling while minimizing decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Cross-Validation: Compare experimental NMR shifts with Density Functional Theory (DFT)-calculated chemical shifts for key nuclei .
  • 2D NMR Techniques: Use HSQC and HMBC to resolve ambiguities in aromatic proton assignments .
  • X-ray Crystallography: If crystals are obtainable, resolve absolute configuration and hydrogen-bonding networks .

Q. What computational approaches enhance reaction design for derivatives of this compound?

Methodological Answer:

  • Reaction Path Search: Apply quantum chemical calculations (e.g., Gaussian, ORCA) to identify transition states and intermediates .
  • Machine Learning (ML): Train models on existing reaction databases to predict optimal conditions (solvent, catalyst) for new derivatives .
  • Feedback Loops: Integrate computational predictions with high-throughput experimentation to refine synthetic protocols iteratively .

Q. How can stability studies be designed to assess degradation pathways under varying conditions?

Methodological Answer:

  • Forced Degradation: Expose the compound to stress conditions (acid/base hydrolysis, thermal, UV light) and monitor via HPLC .
  • Kinetic Modeling: Use Arrhenius plots to extrapolate shelf-life from accelerated stability data (40°C/75% RH) .
  • Degradant Identification: Isolate degradation products using preparative HPLC and characterize via LC-MS/MS .

Q. What strategies are effective for probing structure-activity relationships (SAR) in related analogs?

Methodological Answer:

  • Substituent Variation: Synthesize derivatives with modifications to the pyrimidine hydroxyl group or benzotriazole substituents .
  • Biological Assays: Test analogs for target binding (e.g., kinase inhibition) using fluorescence polarization or SPR .
  • QSAR Modeling: Corrogate structural descriptors (logP, polar surface area) with activity data to guide lead optimization .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results?

Methodological Answer:

  • Error Source Identification: Check for approximations in DFT methods (e.g., solvent effects omitted) or incomplete conformational sampling .
  • Experimental Replication: Repeat reactions under rigorously controlled conditions (e.g., moisture-free, inert atmosphere) .
  • Collaborative Validation: Share datasets with independent labs to confirm reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.